Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While the specific synthesis pathway for this compound is not directly reported, the literature provides insights into related methodologies. For instance, the synthesis of cyclometalated iridium(III) complexes from related naphthalen-yl precursors involves unexpected reactions and complex formation, highlighting the intricacies of synthesizing such compounds (Chen Xu et al., 2011)(Chen Xu et al., 2011).
Molecular Structure Analysis
The molecular structure of complex organic molecules is critical for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are common techniques used for this purpose. For example, the synthesis and crystal structure analysis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives provide insights into the molecular conformation stabilized by intramolecular hydrogen bonding, which is likely relevant for analyzing the structure of our compound of interest (Cemal Koray Özer et al., 2009)(Cemal Koray Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can exhibit specificity and selectivity, influenced by their molecular structure. For instance, the copper-catalyzed borylative cyclization of related substrates demonstrates the potential for regioselective synthesis of functionalized compounds (Meijun Xiong et al., 2018)(Meijun Xiong et al., 2018), suggesting possible pathways for functionalizing our compound of interest.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are crucial for their application and handling. These properties are often related to the compound's molecular structure and interactions. For example, the study of liquid crystalline properties of Schiff base-ester central linkage compounds highlights how molecular design influences physical properties (B. T. Thaker et al., 2012)(B. T. Thaker et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for the application and further modification of organic compounds. Studies such as the synthesis and reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with nucleophiles for anticancer evaluation, offer insights into the reactivity and potential applications of similar compounds (R. S. Gouhar & Eman M. Raafat, 2015)(R. S. Gouhar & Eman M. Raafat, 2015).
Scientific Research Applications
Detection of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamides have been found to show excellent naked-eye detection of fluoride anions in solution. Specifically, the 3,5-dinitrophenyl compound demonstrates a significant color transition from colorless to achromatic black in response to fluoride anion concentration. This indicates potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).
Synthesis of Bromo-Methoxynaphthalene : A practical synthesis method using dimethyl carbonate as an environmentally benign substitute for methyl halides and dimethyl sulfate has been developed for 2-bromo-6-methoxynaphthalene. This approach offers potential for future industrial use, highlighting the compound's applicability in green chemistry (Xu & He, 2010).
Sterically Hindered Pyran Derivatives : The study of three sterically hindered 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives reveals diverse structures and properties. These compounds are noted for their flattened boat conformation of the heterocyclic pyran ring, suggesting potential in the field of organic chemistry and material sciences (Nesterov et al., 2007).
Cyclometalated Iridium(III) Complexes : Compounds like 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine, used in cyclometalate iridium(III) complexes, exhibit yellow phosphorescence and intramolecular C-HCl hydrogen bonds. These properties suggest their use in the development of new materials for optoelectronic applications (Xu et al., 2011).
Anticancer Compound Synthesis : The synthesis of various compounds, including hydroxy pyrazole 2 and hydroxy oxazole 3, has been explored for their potential anticancer properties. This includes the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation (Gouhar & Raafat, 2015).
properties
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFVICVWRKCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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